Maltotetraose
Overview
Description
Maltotetraose is a linear tetrasaccharide composed of four glucose units linked by α-1,4-glycosidic bonds. This compound is notable for its low sweetness and high solubility in water. It is primarily derived from the hydrolysis of starch or maltodextrin and has significant applications in the food, medical, and chemical industries .
Mechanism of Action
Maltotetraose, also known as Amylotetraose or alpha-maltotetraose, is a linear maltooligosaccharide composed of four glucose units linked by α-1,4 glycosidic bonds . It demonstrates remarkable versatility in food processing and exhibits specific physiological functions .
Target of Action
This compound’s primary targets are the enzymes Glucan 1,4-alpha-maltotetraohydrolase in Pseudomonas stutzeri and Neopullulanase 2 in Thermoactinomyces vulgaris . These enzymes play a crucial role in the hydrolysis of amylaceous polysaccharides into maltooligosaccharides.
Mode of Action
This compound interacts with its target enzymes, catalyzing the hydrolysis of amylaceous polysaccharides into maltooligosaccharides, with this compound being the main product . This interaction results in changes in the structure of the polysaccharides, breaking them down into simpler sugars.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the hydrolysis of amylaceous polysaccharides. This process is catalyzed by this compound amylase, resulting in the production of maltooligosaccharides . The downstream effects include the production of simpler sugars that can be used in various metabolic processes.
Pharmacokinetics
It is known that this compound is highly soluble in water , which could influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of this compound’s action include the breakdown of complex carbohydrates into simpler sugars. This can provide a continuous energy supply to the human body . Furthermore, this compound can suppress the growth of several putrefactive bacteria while enhancing the intestinal environment .
Action Environment
Environmental factors such as temperature and pH can influence the action, efficacy, and stability of this compound. For instance, the enzyme that interacts with this compound, Pp-Mta∆CBM, has been found to have maximum activity at 55 ℃ and pH 7.0 . Therefore, these conditions could potentially enhance the efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Maltotetraose plays a significant role in biochemical reactions. It is a substrate for the enzyme-coupled determination of amylase activity in biological fluids . This compound amylase, which catalyzes the hydrolysis of amylaceous polysaccharides into maltooligosaccharides with this compound as the main product, is extensively used in the food industry .
Cellular Effects
This compound has been found to influence cellular processes. It increases the α-amylase synthesis rate in B. stearothermophilus and inhibits TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1) .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it interacts with the enzyme β-amylase, which shows high specificity for cleaving the α-1,4-glucosidic linkage of starch from the non-reducing end, thereby liberating maltose .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. The supernatant obtained from the culture of P. pastoris X-33-pPICZαA- mta∆CBM was filtered through a 0.45 μm filter and then subjected to concentration and buffer exchange with 10 mM Tris-HCl buffer (pH 7.5) by ultrafiltration .
Metabolic Pathways
This compound is involved in the metabolic pathway of starch hydrolysis, where it interacts with enzymes like β-amylase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Maltotetraose can be synthesized through enzymatic hydrolysis of starch or maltodextrin. The predominant method involves the use of this compound amylase, which catalyzes the hydrolysis of amylaceous polysaccharides into maltooligosaccharides with this compound as the main product . The enzyme this compound amylase belongs to the glycoside hydrolase family 13 and can sequentially cleave the fourth α-1,4-glycosidic bond from the non-reducing ends of amylaceous polysaccharides .
Industrial Production Methods: In industrial settings, this compound is produced through multi-enzymatic hydrolysis followed by yeast fermentation and simulated moving bed (SMB) separation to achieve high purity . This method ensures a production process that is environmentally friendly, safe, and efficient. The cost analysis indicates that producing high-purity this compound through this method is economically viable .
Chemical Reactions Analysis
Types of Reactions: Maltotetraose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using this compound amylase.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize this compound.
Glycosylation: Glycosylation reactions can be carried out using glycosyl donors and acceptors under acidic or enzymatic conditions.
Major Products:
Hydrolysis: Produces glucose units.
Oxidation: Produces oxidized derivatives of this compound.
Glycosylation: Produces glycosylated derivatives of this compound.
Scientific Research Applications
Maltotetraose has a wide range of applications in scientific research:
Comparison with Similar Compounds
Maltotriose: Composed of three glucose units linked by α-1,4-glycosidic bonds.
Maltopentose: Composed of five glucose units linked by α-1,4-glycosidic bonds.
Comparison: Maltotetraose is unique due to its specific physiological functions and its ability to enhance the quality of food products by improving moisture retention and reducing the production of Maillard reaction products . Unlike maltotriose and maltopentose, this compound has been extensively studied for its potential health benefits, including its role in inhibiting early stages of atherosclerosis and suppressing the growth of pathogenic bacteria .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(29)10(30)15(35)22(40-5)44-19-7(3-27)42-24(17(37)12(19)32)45-20-8(4-28)41-23(16(36)13(20)33)43-18-6(2-26)39-21(38)14(34)11(18)31/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21+,22-,23-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEWUZLMQUOBSB-ZLBHSGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O)CO)CO)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34612-38-9 | |
Record name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.359 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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